Triphenylbismuth Difluoride

Overview

Description

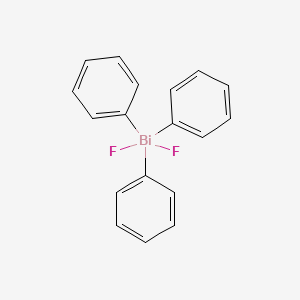

Triphenylbismuth Difluoride is a useful research compound. Its molecular formula is C18H15BiF2 and its molecular weight is 478.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Applications

Triphenylbismuth bisperfluorooctanesulfonate, related to triphenylbismuth difluoride, has shown potential as an air- and water-stable Lewis acid. It is highly efficient in synthesizing nitrogen heterocycles, such as diindolylmethane derivatives, dihydropyrimidinones, dihydropyridines, and 1,2-disubstituted benzimidazoles under mild conditions, and can be reused without loss of activity (Wang Penghui et al., 2016).

2. Oxidation and Cycloaddition Reactions

Triphenylbismuth carbonate, closely related to this compound, serves as a selective and efficient reagent for the oxidation of hydroxylamines. It facilitates in situ trapping of produced nitrones by strained alkyne via a [3 + 2] cycloaddition reaction, demonstrating its utility in organic synthesis (D. Nguyen et al., 2016).

3. Structural Studies and Coordination Chemistry

Triphenylbismuth derivatives, including difluoride analogs, have been studied extensively for their interaction with various compounds. These studies include the synthesis and structural analysis of different triphenylbismuth derivatives using techniques like X-ray diffraction, IR, UV, and NMR spectroscopy. These analyses provide valuable insights into the coordination chemistry of bismuth compounds (A. Gushchin et al., 2021).

4. Exploring Superconductivity

Research into potassium-doped triphenylbismuth, related to this compound, has revealed superconductivity at specific temperatures. This intriguing property opens possibilities for future applications in materials science, particularly in the development of novel superconducting materials (Ren-Shu Wang et al., 2018).

5. Magnetic Resonance Imaging Contrast Agents

Studies on compounds like triphenylbismuth dichloride, which are related to this compound, have focused on their magnetic properties, particularly their potential application in magnetic resonance imaging (MRI) as contrast agents. This is due to the Quadrupole Relaxation Enhancement (QRE) effects observed in these compounds (D. Kruk et al., 2019).

Safety and Hazards

Triphenylbismuth Difluoride is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It can cause skin and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if irritation occurs .

Mechanism of Action

Mode of Action

Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱

Biochemical Analysis

Biochemical Properties

Triphenylbismuth Difluoride plays a significant role in biochemical reactions, particularly as a phenyl donor in cross-coupling reactions catalyzed by palladium (0) complexes . It interacts with various enzymes and proteins, including glyoxalase I, which it inhibits, leading to cytotoxic effects in cultured cancer cell lines . The nature of these interactions involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It induces cytotoxicity in cultured cancer cell lines by inhibiting glyoxalase I . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. The compound’s impact on cell signaling pathways includes the disruption of normal cellular communication, which can result in apoptosis or programmed cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by inhibiting enzyme activity through the formation of stable complexes with the enzyme’s active sites . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function. The trigonal-bipyramidal coordination of the bismuth atom with equatorial fluorine atoms plays a crucial role in these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit enzyme activity without causing significant toxicity, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of glyoxalase I affects the detoxification of methylglyoxal, a byproduct of glycolysis, leading to changes in cellular metabolism. These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution within cells is crucial for its ability to interact with target enzymes and proteins, thereby exerting its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to interact with enzymes and proteins effectively.

Properties

IUPAC Name |

difluoro(triphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BiF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404412 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023-48-5 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylbismuth Difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)